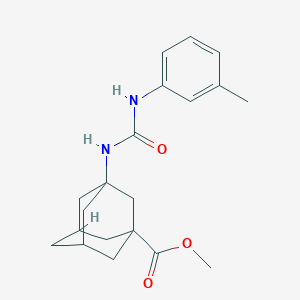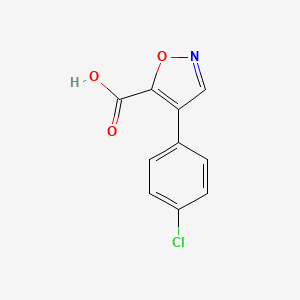![molecular formula C19H22ClN3O B2376521 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide CAS No. 2224159-48-0](/img/structure/B2376521.png)
6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide” is a chemical compound with the empirical formula C13H11ClN2O . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The compound “6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide” is a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra of the compound have been reported .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacological Potential
- The molecule has been studied for its interactions with specific receptors, such as the CB1 cannabinoid receptor. Research has shown that certain analogs of this compound, which share structural similarities, can act as potent antagonists for these receptors. These interactions were analyzed using molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models, providing insights into the molecular basis of receptor binding and activity. Such compounds have potential therapeutic applications in areas where modulation of these receptors is beneficial, such as in pain management, neurological disorders, and certain types of cancer (Shim et al., 2002).
Chemical Modifications and Synthesis
- The compound and its derivatives have been subjects of chemical modifications to explore their pharmacological profiles. For example, derivatives have been synthesized and evaluated for various activities, including their potential as glycine transporter 1 inhibitors. This research indicates the versatility of the core structure in yielding compounds with significant biological activities, which could be useful in treating disorders related to neurotransmitter dysregulation (Yamamoto et al., 2016).
Structural and Electronic Properties
- The structural and electronic properties of similar anticonvulsant compounds, including those with pyridine cores, have been explored. These studies involve crystal structure analysis and molecular orbital calculations to understand the conformational preferences and electronic distributions that contribute to their biological activity. Understanding these properties can guide the design of new compounds with enhanced efficacy and reduced side effects for neurological conditions (Georges et al., 1989).
Eigenschaften
IUPAC Name |
6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-2-3-5-16(14)13-23-10-8-17(9-11-23)22-19(24)15-6-7-18(20)21-12-15/h2-7,12,17H,8-11,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZKGTQRCRNPOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2376438.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2376440.png)
![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)

![3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile](/img/structure/B2376444.png)

![2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide](/img/structure/B2376446.png)



![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)
![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)
